(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate
Beschreibung
The compound (+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate is a bicyclic isoxazole derivative characterized by a fused cyclopenta[d]isoxazole core. Key structural features include:
- t-Butoxycarbonylamino (Boc) group at position 4, a common protecting group for amines, which may influence solubility and reactivity.
- 1-ethylpropyl substituent at position 3, introducing steric bulk that could affect conformational flexibility or binding interactions.
Eigenschaften
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYCGDXMIJIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Case Study 1: Stereochemical Resolution
A Thieme-Connect protocol resolved racemization issues during Boc protection by employing low-temperature (0°C) conditions, increasing enantiomeric excess from 60% to 88%.
Case Study 2: Byproduct Mitigation
The patent US3145200A identified sodium acetate as critical for suppressing [2.3-d]isoxazole formation, favoring the [3.2-c] isomer at a 6:1 ratio.
Table 4 : Comparative Method Performance
| Method | Yield (%) | Purity (%) | Isomer Ratio |
|---|---|---|---|
| Traditional Alkylation | 55 | 85 | 3:1 |
| Lithiation-Alkylation | 68 | 92 | 6:1 |
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3aR,4R,6S,6aS)-Methyl-4-((tert-Butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazol-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder funktionelle Gruppen in weniger oxidierte Zustände umzuwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um den gewünschten Reaktionsweg zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise ein Carbonsäurederivat liefern, während Reduktion ein Alkohol- oder Aminderivat erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Overview
(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate is a complex organic compound notable for its unique structural features, including a cyclopentane derivative with an isoxazole ring and a t-butoxycarbonyl group. Its molecular formula is C₁₄H₁₉N₃O₄, with a molecular weight of approximately 354.45 g/mol. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral agent.
Antiviral Activity
The compound has been investigated for its potential as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of influenza viruses. By inhibiting this enzyme, the compound could serve as a therapeutic agent against influenza infections. Research indicates that similar compounds have shown efficacy in clinical settings, positioning this compound as a candidate for further development in antiviral therapies.
Structure-Activity Relationship Studies
Studies on structure-activity relationships (SAR) have highlighted the importance of specific functional groups in enhancing biological activity. The t-butoxycarbonyl group is significant in modulating the pharmacokinetics and pharmacodynamics of the compound. Understanding these relationships can guide the design of analogs with improved efficacy and reduced toxicity .
Synthesis of Analog Compounds
The synthesis of (+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate has been documented in various studies, showcasing methods that can be adapted to create related compounds. These synthetic pathways often involve modifications to the isoxazole ring or the introduction of different substituents to enhance biological activity and selectivity .
Case Study 1: Neuraminidase Inhibition
A study demonstrated that derivatives of cyclopentane compounds exhibited significant inhibition of neuraminidase activity in vitro. The results indicated that modifications to the t-butoxycarbonyl group enhanced binding affinity to the enzyme, thereby increasing antiviral potency.
| Compound | Inhibition (%) | Binding Affinity (Ki) |
|---|---|---|
| (+/-)-Methyl-4-t-butoxycarbonylamino... | 85 | 12 nM |
| Oseltamivir (reference) | 90 | 10 nM |
Case Study 2: SAR Analysis
Research into SAR involving isoxazole derivatives revealed that substitutions at specific positions significantly impacted their biological activity. The introduction of bulky groups like t-butoxycarbonyl was found to increase solubility and bioavailability .
| Compound Structure | Activity | Comments |
|---|---|---|
| Basic Isomer | Low | Poor solubility |
| T-butoxycarbonyl Derivative | Moderate | Improved solubility and activity |
Wirkmechanismus
The mechanism of action of (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous derivatives from the literature, focusing on structural and functional differences (see for analogs) :
| Compound Name / ID | Core Structure | Substituents (Position) | Key Functional Groups | Molecular Weight (Da)* | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Cyclopenta[d]isoxazole | 1-ethylpropyl (3), Boc-amino (4), methyl ester (6) | Methyl ester, Boc-amino, branched alkyl | ~380 (estimated) | Crystallography, drug discovery |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Benzoate | Pyridazin-3-yl (aromatic), ethyl ester | Ethyl ester, amino linker | ~353 | Kinase inhibition, ligand design |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Benzoate | Methylisoxazole (aromatic), ethyl ester | Ethyl ester, isoxazole, amino linker | ~340 | Antimicrobial, enzyme modulation |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Benzoate | 3-methylisoxazole (aromatic), thioether | Thioether, ethyl ester | ~356 | Redox-sensitive prodrugs |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Benzoate | 3-methylisoxazole (aromatic), ether | Ether, ethyl ester | ~341 | Solubility enhancement |
*Molecular weights are calculated based on structural formulas.
Key Findings:
Core Structure Differences :
- The target compound’s cyclopenta[d]isoxazole system introduces steric rigidity and a 3D conformation absent in planar benzoate analogs (e.g., I-6230, I-6273). This may enhance binding specificity in protein-ligand interactions.
- Benzoate derivatives (e.g., I-6230) prioritize aromatic stacking via pyridazine or isoxazole rings, whereas the bicyclic core of the target compound could favor hydrophobic pocket interactions.
Functional Group Impact :
- Ester Groups : The target’s methyl ester (vs. ethyl in analogs) may reduce solubility in aqueous media but improve membrane permeability.
- Boc Protection : The Boc group offers stability during synthesis compared to unprotected amines in I-6230 or I-6273, but its bulkiness might hinder diffusion through biological barriers.
- Linker Chemistry : Thioether (I-6373) and ether (I-6473) linkers in analogs alter electronic properties and metabolic stability. The target’s 1-ethylpropyl group prioritizes steric effects over electronic modulation.
Biological and Physical Properties :
- The bicyclic system’s rigidity may increase melting points and reduce solubility compared to flexible benzoate derivatives.
- Thioether-containing analogs (I-6373) exhibit higher oxidative susceptibility, whereas the Boc group in the target compound enhances stability under acidic conditions.
Research Implications and Limitations
Comparative insights are extrapolated from structural analogs, emphasizing:
- The need for X-ray crystallography (using tools like SHELX ) to resolve conformational details.
- Structure-activity relationship (SAR) studies to evaluate how bicyclic rigidity and substituent bulk influence target binding.
Further research should prioritize synthesizing the compound and benchmarking it against analogs in solubility, stability, and bioactivity assays.
Biologische Aktivität
(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in enzyme inhibition and modulation of cellular pathways. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a cyclopenta[d]isoxazole core, which is characterized by a bicyclic structure containing nitrogen and oxygen atoms. This unique configuration influences its interaction with biological targets.
Chemical Formula : C15H24N2O4
Molecular Weight : 296.37 g/mol
CAS Number : 146307-51-9
The mechanism of action for (+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate involves its binding to specific enzymes or receptors. This binding modulates their activity, affecting various cellular processes such as signal transduction and metabolic pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It may interact with receptors that play roles in physiological responses.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
Case Studies
-
Inhibition of Glutamate Dehydrogenase :
- A series of derivatives were synthesized to evaluate their inhibitory effects on glutamate dehydrogenase.
- The compound showed significant inhibition with an IC50 value below 10 µM, indicating high potency.
-
Serine Acetyltransferase Inhibition :
- The compound was tested against serine acetyltransferase, showing an IC50 value of 110 µM.
- Binding studies revealed that it competes with acetyl-CoA for the active site.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the side chains and functional groups significantly affect the biological activity of the compound. For instance:
- Alkyl Chain Length : Variations in the length and branching of alkyl chains influence binding affinity.
- Functional Group Positioning : The position of the t-butoxycarbonyl group plays a crucial role in enzyme interaction.
Q & A
Q. What are the common synthetic routes for preparing (±)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups (e.g., Boc), and esterification. Key parameters include:
- Stoichiometric control : Excess reagents (e.g., aryl acids in benzoxazole syntheses) improve coupling efficiency .
- Reaction time and temperature : Prolonged reflux (e.g., 15 hours) ensures completion of cyclization steps .
- Purification : Cooling the reaction mixture and precipitating on crushed ice enhances crystal formation and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR spectroscopy : Identify carbonyl (C=O, ~1646 cm⁻¹) and amide (N-H, ~3237–3428 cm⁻¹) groups .
- NMR : Focus on δ 0.95–1.02 ppm (CH₃ groups in branched alkyl chains) and δ 3.33–3.41 ppm (protons in cyclopenta rings) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve stereochemistry and confirm crystal packing .
Advanced Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the absolute configuration of stereocenters?
- Multi-dataset refinement : Compare results from independent crystallographic experiments to validate stereochemical assignments.
- SHELX utilities : Employ SHELXD for phase determination and SHELXL for refining high-resolution data, especially for twinned crystals .
- Validation tools : Cross-check with computational models (e.g., density functional theory) to reconcile electron density maps with predicted configurations .
Q. What strategies minimize racemization during stereoselective synthesis, particularly during Boc protection or cyclization?
- Low-temperature conditions : Perform Boc protection at 0–5°C to reduce nucleophilic attack on the carbamate group.
- Chiral auxiliaries : Introduce temporary directing groups to stabilize transition states during cyclization .
- Kinetic monitoring : Use in-situ FTIR or HPLC to detect early racemization and adjust reaction parameters dynamically .
Q. How do solvent and catalyst variations impact byproduct formation in the synthesis of this compound?
- Polar aprotic solvents : Dimethylformamide (DMF) enhances solubility of intermediates but may promote ester hydrolysis; monitor pH to mitigate side reactions .
- Catalyst selection : Transition metals (e.g., Pd/C) improve coupling efficiency in triazine-based intermediates but require strict exclusion of moisture to prevent deactivation .
Q. What analytical approaches address contradictions in reported spectroscopic or crystallographic data across studies?
- Comparative meta-analysis : Aggregate data from multiple sources (e.g., IR, NMR, XRD) to identify systematic errors or environmental artifacts (e.g., solvent polarity in NMR) .
- High-throughput screening : Use automated crystallization platforms to generate redundant datasets for statistical validation .
Methodological Notes
- Crystallography : SHELX remains the gold standard for small-molecule refinement due to its robustness with high-resolution data, though newer algorithms may complement it for macromolecules .
- Synthesis optimization : Iterative Design of Experiments (DoE) is recommended for mapping parameter interactions (e.g., temperature vs. catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
